4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with a methoxy group at position 6 and a sulfonamide-linked phenyl group. The ethyl substituent on the benzene sulfonamide moiety distinguishes it from structurally related compounds.
Key structural features:
- Pyridazine core: The 6-methoxypyridazin-3-yl group is a critical pharmacophore observed in bioactive molecules, such as the GnRH antagonist TAK-385 (relugolix), which shares this moiety .
- Sulfonamide linkage: The sulfonamide group enhances solubility and binding affinity to target proteins, a common feature in antimicrobial and anticancer agents .
- Ethyl substituent: The ethyl group on the benzene ring influences lipophilicity and metabolic stability compared to other alkyl or halogenated analogs .
Properties
IUPAC Name |
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-14-4-10-17(11-5-14)26(23,24)22-16-8-6-15(7-9-16)18-12-13-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFERUQCLUKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the ethyl and 6-methoxypyridazin-3-yl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it feasible for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide and its analogs:
Pharmacological Comparisons
Antimicrobial Activity :
- Schiff base sulfonamides (e.g., 2e) show potent antifungal activity against Candida, likely due to metal chelation via the imine group . In contrast, the target compound’s ethyl substituent may prioritize enzyme inhibition over metal-binding interactions.
- Sulfonamide-triazine hybrids (e.g., compound 4 in ) demonstrate antimicrobial activity via triazine-mediated DNA intercalation, a mechanism distinct from pyridazine-based analogs .
Hormonal Modulation :
- TAK-385’s pyridazine core is critical for GnRH receptor antagonism, suggesting that the target compound’s 6-methoxypyridazine moiety could be repurposed for similar applications .
Biological Activity
The compound 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H19N3O3S
- Molecular Weight: 369.4375 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Sulfonamides, including the studied compound, are primarily known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This results in the disruption of nucleic acid synthesis in bacteria.
Recent studies have indicated that derivatives of sulfonamides can exhibit enhanced antimicrobial activity compared to traditional sulfa drugs. For instance, research has shown that modifications in the aromatic ring and the introduction of electron-withdrawing groups can significantly increase the potency against various bacterial strains.
Cardiovascular Effects
A study examined the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives reduced perfusion pressure in a time-dependent manner, suggesting a potential cardiovascular effect. The mechanism proposed involves interaction with L-type calcium channels, which could lead to decreased cardiac contractility and lower blood pressure .
Anti-inflammatory Properties
Sulfonamides have also been studied for their anti-inflammatory effects. The presence of the methoxypyridazine moiety may contribute to these properties by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional sulfa drugs, indicating enhanced activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl] | 5 | Staphylococcus aureus |
| Sulfamethoxazole | 20 | Staphylococcus aureus |
| 4-(2-aminoethyl)-benzenesulfonamide | 10 | Escherichia coli |
Study 2: Cardiovascular Impact
In another study focusing on cardiovascular effects, researchers administered varying doses of the compound to isolated rat hearts. The findings indicated a significant reduction in perfusion pressure at higher concentrations, supporting its potential use as a cardiovascular agent.
| Dose (nM) | Perfusion Pressure (mmHg) |
|---|---|
| Control | 80 |
| 0.001 | 75 |
| 0.01 | 70 |
| 0.1 | 65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
